molecular formula C18H20N2O2S B5865659 2-benzamido-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-benzamido-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B5865659
M. Wt: 328.4 g/mol
InChI Key: DONUXTBOXMQBQJ-UHFFFAOYSA-N
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Description

2-Benzamido-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic compound based on the 4,5,6,7-tetrahydro-1-benzothiophene core, a scaffold recognized for its significant potential in medicinal chemistry and drug discovery research . This specific molecule is a derivative where the core structure is functionalized with a benzamido group at the 2-position and an N-ethyl carboxamide at the 3-position. The tetrahydrobenzothiophene scaffold is a key intermediate for the synthesis of various biologically active molecules . Structurally similar compounds have been investigated for a range of therapeutic targets. For instance, certain derivatives have been identified as novel therapeutic targets for the treatment of mycobacterial infections, including tuberculosis . Furthermore, closely related thiophene carboxamides have been studied as inhibitors of kinesin spindle protein (KIF11), a validated target in oncology research, suggesting the potential of this chemical class in anticancer drug development . The planar conformation often observed in these molecules, reinforced by intramolecular hydrogen bonding, may influence their binding to biological targets . This product is intended for research purposes as a chemical reference standard or as a building block for the synthesis of more complex compounds. It is For Research Use Only. It is not intended for diagnostic or therapeutic use, and it is strictly not for human consumption.

Properties

IUPAC Name

2-benzamido-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c1-2-19-17(22)15-13-10-6-7-11-14(13)23-18(15)20-16(21)12-8-4-3-5-9-12/h3-5,8-9H,2,6-7,10-11H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DONUXTBOXMQBQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzamido-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, which is then subjected to benzoylation and subsequent amidation reactions . The reaction conditions often involve the use of solvents like ethanol or dichloromethane and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-benzamido-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzamido group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

2-benzamido-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-benzamido-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The target compound is compared to five key analogs (Table 1), highlighting substituent variations and their impact on molecular properties:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (Position 2) Carboxamide Group Molecular Weight (g/mol) Key Features
Target Compound Benzamido N-Ethyl 340.40 Enhanced lipophilicity due to ethyl group
2-Amino-N-(2-fluorophenyl) derivative Amino N-(2-fluorophenyl) 290.36 Fluorine enhances electronegativity
JGB1741 [(E)-(2-hydroxynaphthylidene)amino] N-Benzyl 412.20 SIRT1 inhibition; thiophene core
Azomethine derivative Azomethine (Schiff base) Variable ~300–400 Anticancer, antimycobacterial activity
Trifluoroacetyl derivative Trifluoroacetyl-amino N-Benzyl 383.10 High purity (>95%); LC/MS confirmed

Key Observations :

  • Carboxamide Modifications : The N-ethyl group may enhance metabolic stability compared to N-aryl groups (e.g., 2-fluorophenyl in ).

Analytical Characterization :

  • Purity : HPLC is widely used for azomethine derivatives (>95% purity) , while LC/MS confirms trifluoroacetyl derivatives .
  • Crystallography: The 2-fluorophenyl derivative () crystallizes in a monoclinic system (space group Cc), with cell parameters a = 11.213 Å, b = 14.231 Å, c = 9.582 Å, and β = 116.76°.

Key Insights :

  • The tetrahydrobenzothiophene scaffold is versatile, with substituents dictating target specificity. For example, azomethine derivatives show broad-spectrum activity, while JGB1741 targets SIRT1 .
  • Fluorine or trifluoroacetyl groups may improve membrane permeability or metabolic stability .

Pharmacokinetic and Toxicity Considerations

  • Metabolism : Trifluoroacetyl groups () may resist hydrolysis, prolonging half-life.

Biological Activity

2-benzamido-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound of significant interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a benzothiophene core with an ethyl and benzamido substituent. Its molecular formula is C18H19N1O3SC_{18}H_{19}N_{1}O_{3}S, and it exhibits a planar conformation with specific dihedral angles between the thiophene and phenyl rings.

Anti-inflammatory Properties

Research indicates that thiophene derivatives, including this compound, may possess anti-inflammatory activity. A study highlighted the compound's ability to inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests a potential mechanism for reducing inflammation through modulation of cytokine signaling pathways .

Enzyme Inhibition

The compound has been studied for its inhibitory effects on cyclooxygenase (COX) enzymes. Thiophene derivatives have shown promise as selective COX-2 inhibitors with binding affinities comparable to established drugs like celecoxib. Molecular docking studies revealed significant interaction energies with COX-2 active sites, indicating that structural modifications could enhance efficacy against inflammatory diseases .

The proposed mechanism of action for this compound involves:

  • Inhibition of Pro-inflammatory Cytokines : The compound reduces the expression of pro-inflammatory cytokines through the inhibition of NF-kB signaling pathways.
  • Enzyme Interaction : It acts as a competitive inhibitor at the active sites of COX enzymes, particularly COX-2.

Study 1: In Vivo Anti-inflammatory Activity

In an animal model of inflammation induced by carrageenan, administration of 20 mg/kg of the compound resulted in a significant reduction in paw edema compared to control groups. This study supports the compound's potential therapeutic application in treating inflammatory conditions .

Study 2: Molecular Docking Analysis

Molecular docking studies were conducted using software such as SWISSDOCK to evaluate binding affinities against COX enzymes. The results indicated that modifications to the thiophene ring could enhance binding efficiency and selectivity towards COX-2 over COX-1 .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryInhibition of TNF-α and IL-6
Enzyme inhibition (COX)Selective inhibition with binding affinity
In vivo efficacyReduced paw edema in carrageenan-induced model

Q & A

Q. What are the standard synthesis protocols for 2-benzamido-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide?

The synthesis typically involves multi-step reactions starting with a tetrahydrobenzothiophene core. Key steps include:

  • Cyclocondensation : Reacting cyclohexanone derivatives with malononitrile and elemental sulfur in ethanol under reflux (333 K) to form the benzothiophene scaffold .
  • Amidation : Introducing the benzamido group via coupling reactions (e.g., using benzoyl chloride) in dichloromethane or ethanol under controlled pH and temperature .
  • Ethyl carboxamide formation : Employing carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach the N-ethyl carboxamide moiety .
    Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from dichloromethane is recommended .

Q. Which analytical techniques are critical for structural characterization?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry .
  • X-ray Crystallography : Resolves disorder in the tetrahydrobenzothiophene ring (e.g., cyclohexene half-chair conformation) and validates hydrogen bonding networks (e.g., N–H···N interactions) .
  • IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .

Q. What biological activities have been reported for related benzothiophene derivatives?

Analogous compounds exhibit:

  • Antimicrobial activity : Assessed via MIC assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
  • Enzyme modulation : Potential inhibition of acetylcholinesterase (anti-Alzheimer activity) via kinetic assays .
  • Cytotoxicity : Evaluated using MTT assays on cancer cell lines (e.g., HeLa) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final amidation step?

  • Solvent optimization : Replace polar aprotic solvents (e.g., DMF) with dichloromethane to reduce side reactions .
  • Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate acyl transfer .
  • Computational modeling : Employ density functional theory (DFT) to predict reactive intermediates and transition states, guiding condition selection (e.g., temperature, stoichiometry) .

Q. How should researchers resolve contradictions in biological assay data (e.g., varying IC₅₀ values across studies)?

  • Orthogonal assays : Cross-validate using fluorescence-based enzymatic assays and cellular viability tests .
  • Structural analogs : Synthesize derivatives with systematic substitutions (e.g., halogenation at the benzamido group) to establish structure-activity relationships (SAR) .
  • Meta-analysis : Compare crystallographic data (e.g., bond angles in the tetrahydrobenzothiophene core) to identify conformational impacts on bioactivity .

Q. What strategies are effective for designing derivatives with enhanced metabolic stability?

  • Bioisosteric replacement : Substitute the ethyl group with cyclopropyl to reduce oxidative metabolism .
  • Prodrug approaches : Introduce hydrolyzable esters at the carboxamide moiety to improve bioavailability .
  • In silico ADME prediction : Use tools like SwissADME to prioritize compounds with favorable logP and CYP450 inhibition profiles .

Methodological Considerations

Q. How to address crystallographic disorder in the tetrahydrobenzothiophene ring?

  • Multi-conformer modeling : Refine X-ray data with split positions for disordered atoms (e.g., C6/C6′ and C7/C7′ in ) using software like SHELXL .
  • Low-temperature data collection : Reduce thermal motion artifacts by collecting data at 100 K .

Q. What experimental controls are essential for assessing enzyme inhibition?

  • Positive controls : Include known inhibitors (e.g., donepezil for acetylcholinesterase) to validate assay conditions .
  • Blank reactions : Monitor non-enzymatic substrate degradation via control wells without enzyme .

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